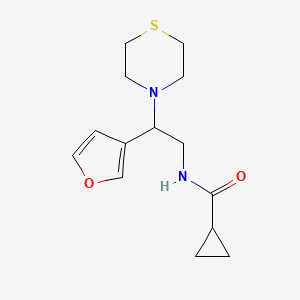![molecular formula C14H10Cl2N2O3 B2354763 (2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid CAS No. 1575629-65-0](/img/structure/B2354763.png)
(2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid, also known as DCFPyL, is a small molecule radiotracer that has been developed for prostate-specific membrane antigen (PSMA) imaging. PSMA is a transmembrane glycoprotein that is highly expressed in prostate cancer cells, and its overexpression has been associated with poor prognosis. DCFPyL has shown promising results in preclinical and clinical studies, and it is expected to have a significant impact on the diagnosis and management of prostate cancer.
作用機序
(2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid binds to PSMA, which is overexpressed in prostate cancer cells. PSMA is a type II transmembrane glycoprotein that has both enzymatic and non-enzymatic functions. This compound binds to the extracellular domain of PSMA and is internalized into the cell via endocytosis. The radiotracer emits positrons, which can be detected by a PET scanner, allowing for the visualization of PSMA-expressing cells.
Biochemical and Physiological Effects:
This compound has a half-life of approximately 2 hours, and it is rapidly cleared from the body via the kidneys. It has been shown to have minimal toxicity and no significant adverse effects on the body. However, further studies are needed to fully understand the long-term effects of this compound on the body.
実験室実験の利点と制限
(2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid has several advantages over other PSMA imaging agents, including high affinity and specificity for PSMA, rapid clearance from the body, and minimal toxicity. However, it also has some limitations, such as the need for a PET scanner, which may not be readily available in all clinical settings. Additionally, the cost of this compound may be a barrier to its widespread use.
将来の方向性
There are several future directions for the development and application of (2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid. One area of research is the optimization of the synthesis method to increase the yield and purity of the final product. Another area is the development of new PSMA-targeted therapies that can be used in conjunction with this compound for the treatment of prostate cancer. Additionally, this compound may have potential applications in other types of cancer that overexpress PSMA. Finally, further studies are needed to fully understand the long-term effects of this compound on the body and to optimize its use in clinical settings.
合成法
The synthesis of (2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid involves several steps, starting with the preparation of the precursor molecule, N-Boc-2-(3,6-dichloropyridin-2-yl)glycine. This is followed by the coupling of the precursor with N,N-diethylformamide to form N-Boc-2-[(diethylamino)formamido]-2-(3,6-dichloropyridin-2-yl)glycine. The final step involves the deprotection of the Boc group to obtain this compound. The overall yield of the synthesis is around 10%, and the purity of the final product is >99%.
科学的研究の応用
(2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid has been extensively studied in preclinical and clinical settings for its potential as a PSMA imaging agent. It has shown high affinity and specificity for PSMA, and it has been used for the detection of primary and metastatic prostate cancer lesions. This compound has also been investigated for its ability to predict the response to PSMA-targeted therapy and to monitor the disease progression.
特性
IUPAC Name |
(2R)-2-[(3,6-dichloropyridine-2-carbonyl)amino]-2-phenylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c15-9-6-7-10(16)17-12(9)13(19)18-11(14(20)21)8-4-2-1-3-5-8/h1-7,11H,(H,18,19)(H,20,21)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYMSJIGWCOIPH-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
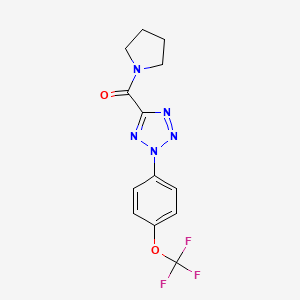
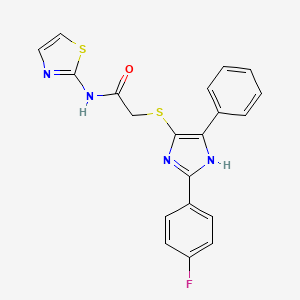
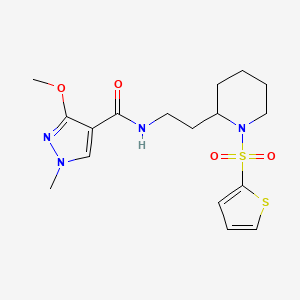
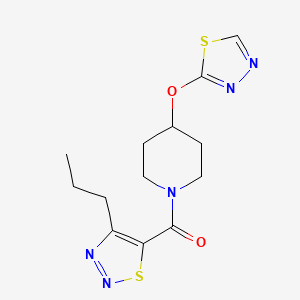
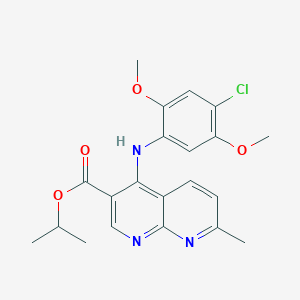
![5-benzyl-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2354687.png)
![6-Cyclopropyl-2-[1-(3-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2354689.png)
![ethyl 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2354690.png)
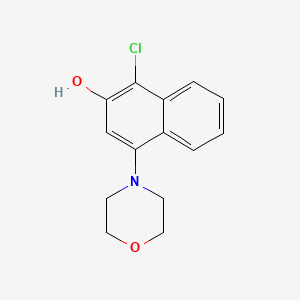
![methyl 4-[({[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2354694.png)
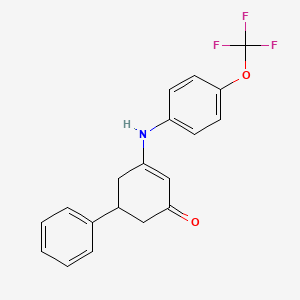
![1-[(2-chlorophenyl)methyl]-N-(1-cyanocyclobutyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2354697.png)
